4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
12-(4-benzylpiperidin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3S/c1-2-5-15(6-3-1)13-16-9-11-24(12-10-16)20-19-17-7-4-8-18(17)25-21(19)23-14-22-20/h1-3,5-6,14,16H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVCOZAITDWYMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further reacted with benzylpiperidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Thienopyrimidine Derivatives
Key Observations:
Substituent Impact :
- The benzylpiperidinyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like chloro or thiol. This may enhance membrane permeability and target affinity .
- Chloro derivatives (e.g., 300816-22-2) are often intermediates for synthesizing more complex analogs, as seen in the preparation of piperazinyl-acetamide derivatives with anti-proliferative activity .
- Sulfonamide-substituted cyclohepta analogs (e.g., 4a–c) show dual kinase inhibition, suggesting that ring expansion (cyclopenta → cyclohepta) modulates target selectivity .
Pharmacokinetic and Physicochemical Properties
- Solubility: The benzylpiperidinyl group likely reduces aqueous solubility compared to polar substituents (e.g., sulfonamides or thiols). However, formulations like starch nanoparticles () can enhance oral bioavailability .
- Stability : Chloro derivatives are stable intermediates, whereas benzylpiperidinyl analogs may require protection of the amine group during synthesis .
Q & A
Q. What are the key structural features and nomenclature of 4-(4-benzylpiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine?
The compound features a thieno[2,3-d]pyrimidine core fused with a cyclopentane ring and a 4-benzylpiperidine substituent. Its IUPAC name reflects the bicyclic system (cyclopenta[4,5]thieno[2,3-d]pyrimidine) and the 4-benzylpiperidin-1-yl group at position 4. Key identifiers include CAS No. 406201-36-3, molecular formula C₂₀H₂₂N₄S, and molecular weight 350.48 g/mol .
Q. What synthetic methodologies are commonly employed for this compound?
Synthesis typically involves multi-step reactions:
Core formation : Cyclocondensation of thiophene derivatives with nitriles or urea to form the thienopyrimidine scaffold .
Substitution : Introduction of the 4-benzylpiperidine group via nucleophilic aromatic substitution (SNAr) at the chloro position of an intermediate like 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine .
Optimization : Reaction conditions (e.g., anhydrous solvents, 60–80°C, catalytic bases like triethylamine) are critical for yields >70% .
Q. How is the compound characterized, and what analytical data are essential?
- Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., benzyl protons at δ 7.2–7.4 ppm, cyclopentane CH₂ at δ 2.5–3.0 ppm) .
- Mass spectrometry : LC-MS or HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 351.1) .
- Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity for pharmacological assays .
Advanced Research Questions
Q. How do structural modifications influence biological activity in thienopyrimidine derivatives?
- Piperidine substitution : The 4-benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Core rigidity : The cyclopentane ring restricts conformational flexibility, which may increase target binding specificity .
- SAR studies : Comparative analysis of analogs (e.g., 4-(3,4-dichlorophenylpiperazinyl) derivatives) shows that electron-withdrawing substituents on the phenyl ring enhance receptor affinity .
Q. What strategies resolve contradictions in reported biological data for this compound class?
- Reproducibility checks : Validate assay conditions (e.g., cell lines, incubation time) across studies. For example, antibacterial activity discrepancies may arise from variations in bacterial strain susceptibility .
- Metabolic stability : Use microsomal assays to assess if conflicting in vivo results stem from differential metabolism .
- Computational modeling : Molecular docking (e.g., with kinase targets) can rationalize activity differences due to minor structural variations .
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Solvent selection : Replace toxic DMF with acetonitrile or THF to improve safety and ease of removal .
- Catalysis : Employ Pd/C or Ni catalysts for efficient dehalogenation during intermediate steps .
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progression and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
